8-(4-chloro-phenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate, commonly referred to as 8-pCPT-2'-O-Me-cAMP, is a selective analog of cyclic adenosine monophosphate (cAMP) designed to specifically activate exchange proteins directly activated by cAMP. Unlike traditional cAMP, this compound does not activate protein kinase A, making it a valuable tool in biochemical research. The compound has gained attention for its role in mediating intracellular calcium signaling and insulin secretion in pancreatic beta-cells.
8-pCPT-2'-O-Me-cAMP is classified as a cyclic nucleotide analog and falls under the category of cAMP analogs. It is synthesized from standard organic chemistry methods involving modifications to the adenine structure of cAMP. The compound is primarily sourced from specialized chemical suppliers such as Tocris Bioscience and MedChemExpress, which provide it for laboratory research purposes.
The synthesis of 8-pCPT-2'-O-Me-cAMP typically involves several steps:
Technical details regarding the synthesis can vary based on the specific methods employed by different laboratories but generally follow these outlined steps.
The molecular formula of 8-pCPT-2'-O-Me-cAMP is C20H21ClN5O8PS, with a molecular weight of approximately 557.9 g/mol. The structural representation includes:
The compound's structure allows it to mimic natural cAMP while selectively activating Epac proteins without triggering protein kinase A pathways.
8-pCPT-2'-O-Me-cAMP participates in various biochemical reactions:
These reactions highlight its potential as a research tool for studying cellular signaling mechanisms.
The mechanism by which 8-pCPT-2'-O-Me-cAMP exerts its effects primarily involves:
This mechanism underscores its significance in diabetes research and potential therapeutic applications.
The physical and chemical properties of 8-pCPT-2'-O-Me-cAMP include:
These properties make it suitable for various experimental applications in biochemical research.
8-pCPT-2'-O-Me-cAMP has several scientific applications:
The molecular architecture of 8-pCPT-2'-O-Me-cAMP (Chemical Formula: C₁₇H₁₆ClN₅O₆PS; Molecular Weight: 485.03 g/mol) incorporates strategic modifications to the native cAMP scaffold that confer target specificity and enhanced bioavailability:
The systematic IUPAC name is 8-[(4-chlorophenyl)thio]-2'-O-methyladenosine-3',5'-cyclic monophosphate, with common synonyms including 8CPT-2Me-cAMP, "007", and CPT-2'OMe-cAMP. Its stereospecificity is defined by the β-configuration at the glycosidic bond and the axial orientation of the cyclic phosphate [3] [10].
Table 1: Structural Comparison of Key cAMP Analogs
Compound | 8-position Modification | Ribose Modification | Primary Target | PKA Cross-reactivity |
---|---|---|---|---|
8-pCPT-2'-O-Me-cAMP | 4-chlorophenylthio | 2'-O-methyl | Epac | Minimal (<0.1%) |
N6-Benzoyl-cAMP | H | None | PKA | High |
Sp-5,6-DCl-cBiMPS | None | None | PKA | High |
8-Br-cAMP | Bromo | None | PKA/Epac | Moderate |
007-AM (Prodrug) | 4-chlorophenylthio | 2'-O-methyl + AM ester | Epac | Minimal |
The discovery of Epac proteins (Epac1, 1998; Epac2, 1999) as non-kinase cAMP sensors revealed a critical gap in pharmacological tools: existing cAMP analogs activated both PKA and Epac indiscriminately, confounding mechanistic studies. Early compounds like 8-Br-cAMP and N6-monobutyryl-cAMP exhibited high PKA activation (EC₅₀ < 5 μM), limiting their utility in delineating Epac-specific functions [3] [6].
A breakthrough emerged in 2002 with the rational design of 8-pCPT-2'-O-Me-cAMP by Enserink et al. This analog exploited newly resolved structural insights into the cyclic nucleotide-binding domain (CNBD) of Epac:
Table 2: Evolution of Epac-Selective cAMP Analogs
Year | Development Milestone | Key Advancement | Reference Compound |
---|---|---|---|
1998 | Identification of Epac1/cAMP-GEF-I | Recognition of non-PKA cAMP effector | N/A |
2002 | Rational design of 2'-O-methylated cAMP analogs | Exploitation of CNBD steric differences | 8-pCPT-2'-O-Me-cAMP |
2005 | Validation in β-cell insulin secretion | Epac-dependent CICR mechanism established | 8-pCPT-2'-O-Me-cAMP |
2008 | Acetoxymethyl ester prodrug development | Enhanced membrane permeability & cellular efficacy | 8-pCPT-2'-O-Me-cAMP-AM |
2012 | Sp-isomer phosphorothioate analogs | PDE resistance + stereoselective Epac activation | Sp-8-pCPT-2'-O-Me-cAMPS |
2015 | Isoform-specific agonists (Epac1 vs. Epac2) | Targeted modulation of discrete Epac functions | S-220, S-223 |
The utility of 8-pCPT-2'-O-Me-cAMP in experimental systems is governed by its distinctive physicochemical profile and stability constraints:
Table 3: Stability Profile of 8-pCPT-2'-O-Me-cAMP Under Various Conditions
Parameter | Optimal Condition | Stability Limitation | Mitigation Strategy |
---|---|---|---|
Temperature | -20°C (desiccated) | 5% degradation/year at -20°C | Aliquot storage; avoid freeze-thaw |
pH | 6.0–8.0 (buffer) | <24 hr stability at 37°C, pH 7.4 | Prepare fresh solutions daily |
Solvent | Anhydrous DMSO | Hydrolysis in aqueous media | Use [DMSO] ≥95% for long-term storage |
Light Exposure | Protected (amber glass) | Photodegradation at λ<300 nm | Minimize light exposure during use |
Enzymatic Stability | PDE-resistant backbone | Prodrug cleavage (AM ester) in serum | Pre-incubate in serum-free media |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9